molecular formula C11H20N2O3 B11083071 N-butyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

N-butyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B11083071
M. Wt: 228.29 g/mol
InChI Key: OPLFTYLDAYZPMT-UHFFFAOYSA-N
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Description

N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is a chemical compound with the molecular formula C12H22N2O3 It is characterized by the presence of a butyl group, a tetrahydrofuran ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves the reaction of butylamine with tetrahydrofuran-2-carboxaldehyde, followed by the addition of ethanediamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide include:

  • N-(3-methylbutyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
  • N-butyl-N’-(2-furylmethyl)ethanediamide

Uniqueness

N-butyl-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is unique due to its specific structural features, such as the combination of a butyl group, a tetrahydrofuran ring, and an ethanediamide backbone

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

N-butyl-N'-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C11H20N2O3/c1-2-3-6-12-10(14)11(15)13-8-9-5-4-7-16-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15)

InChI Key

OPLFTYLDAYZPMT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NCC1CCCO1

Origin of Product

United States

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